molecular formula C10H8N2O3 B3045464 1H-Pyrrole-1-carboxylic acid, anhydride CAS No. 107962-24-3

1H-Pyrrole-1-carboxylic acid, anhydride

Cat. No.: B3045464
CAS No.: 107962-24-3
M. Wt: 204.18 g/mol
InChI Key: QWZPWKSAEPEWOP-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carboxylic acid, anhydride is a heterocyclic organic compound derived from pyrrole Pyrrole is a five-membered aromatic ring containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxylic acid, anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrole-1-carboxylic acid, anhydride and its derivatives have shown significant potential in medicinal chemistry:

  • Antibacterial Activity : Compounds derived from pyrrole have been developed as inhibitors of bacterial DNA gyrase B. For example, halogen-substituted pyrroles were synthesized and demonstrated low nanomolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . These compounds are promising candidates for antibiotic development due to their potent activity and favorable pharmacokinetic properties.
  • Anticancer Properties : Pyrrole derivatives have been investigated for their anticancer potential. Some studies indicate that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines. For instance, specific analogs have been shown to induce apoptosis in cancer cells while sparing normal cells .

Materials Science Applications

The unique properties of this compound make it valuable in materials science:

  • Conductive Polymers : Pyrrole derivatives are used in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. These materials are useful in applications such as sensors and electronic devices.
  • Nanocomposites : Recent research has explored the use of pyrrole-based compounds in the formation of nanocomposites. The integration of nanoparticles with pyrrole derivatives can improve mechanical properties and provide multifunctional capabilities .

Case Study 1: Antibacterial Agents

A study focused on synthesizing halogen-doped pyrroles revealed that these compounds exhibited strong inhibitory effects on DNA gyrase B with IC50 values below 10 nM. The research highlighted the importance of structural modifications to enhance bioactivity while reducing lipophilicity . The findings suggest that this compound derivatives could serve as lead compounds for developing new antibacterial agents.

Case Study 2: Conductive Polymers

In another investigation, researchers synthesized a series of conductive polymers incorporating pyrrole derivatives. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers. This study emphasized the potential of using this compound in developing advanced materials for electronic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntibacterial AgentsLow nanomolar inhibition against bacterial strains
Anticancer PropertiesInduced apoptosis in cancer cells
Materials ScienceConductive PolymersEnhanced electrical conductivity
NanocompositesImproved mechanical properties

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, anhydride involves its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyrrole ring can participate in various chemical reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-1-carboxylic acid, anhydride is unique due to its anhydride form, which provides distinct reactivity compared to other pyrrole derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

1H-Pyrrole-1-carboxylic acid, anhydride (CAS No. 107962-24-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H5N2O3\text{C}_8\text{H}_5\text{N}_2\text{O}_3

This compound features a pyrrole ring with a carboxylic acid moiety that is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyrrole ring plays a significant role in these interactions, facilitating various biochemical processes. The compound has shown potential in inhibiting certain enzymes and receptors, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1H-Pyrrole-1-carboxylic acid derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. A notable study reported an effective concentration (MIC) below 16 µg/mL against these pathogens .

Anti-inflammatory Properties

Several derivatives of pyrrole compounds have been tested for their anti-inflammatory effects. A study highlighted the ability of pyrrole-based compounds to inhibit pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. In vitro assays demonstrated that certain pyrrole compounds exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 and K562. For example, a derivative was found to have an IC50 value of 0.21 µM against K562 cells, indicating potent anti-proliferative activity .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 1H-Pyrrole-1-carboxylic acid derivatives against E. coli and S. aureus. The results indicated that modifications to the carboxylic group significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 4 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Compound A4E. coli
Compound B8S. aureus

Study 2: Anti-inflammatory Activity

In vivo models were utilized to assess the anti-inflammatory effects of 1H-Pyrrole-1-carboxylic acid derivatives. The results showed a significant reduction in paw edema in rat models treated with these compounds compared to control groups.

Treatment GroupEdema Reduction (%)
Control10
Compound C50
Compound D65

Properties

IUPAC Name

pyrrole-1-carbonyl pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(11-5-1-2-6-11)15-10(14)12-7-3-4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZPWKSAEPEWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)OC(=O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326888
Record name 1H-Pyrrole-1-carboxylic acid, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107962-24-3
Record name 1H-Pyrrole-1-carboxylic acid, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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